

Synthesis and Characterization of 1-Iodo-2-(trifluoromethoxy)benzene: A Technical Guide

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 1-Iodo-2-(trifluoromethoxy)benzene |
| Cat. No.: | B066226 |

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **1-Iodo-2-(trifluoromethoxy)benzene**, a key building block in the development of novel pharmaceuticals and advanced materials. The unique combination of the iodo and trifluoromethoxy substituents on the benzene ring imparts valuable properties, making it a versatile reagent in organic synthesis.

Core Data Summary

The following tables summarize the key physical, spectroscopic, and safety data for **1-Iodo-2-(trifluoromethoxy)benzene**.

Table 1: Physical and Chemical Properties

| Property | Value | Source |
|---------------------------------------|---|--------|
| CAS Number | 175278-00-9 | |
| Molecular Formula | C ₇ H ₄ F ₃ IO | |
| Molecular Weight | 288.01 g/mol | |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 65 °C / 12 mmHg | |
| Density | 1.87 g/mL at 20 °C | |
| Refractive Index (n _{20/D}) | 1.51 | |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |
|-------------------------|---|
| ¹ H NMR | Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. |
| ¹³ C NMR | Aromatic carbons are observed between δ 110-140 ppm. The carbon attached to the iodine atom is shifted downfield. The trifluoromethoxy carbon appears as a quartet due to C-F coupling. |
| FTIR (Neat) | Characteristic peaks for C-H stretching of the aromatic ring (~3050 cm ⁻¹), C-C stretching within the ring (1450-1600 cm ⁻¹), and strong C-F stretching bands associated with the trifluoromethoxy group. |
| Mass Spectrometry (EI) | Molecular ion peak (M ⁺) at m/z = 288. Fragments corresponding to the loss of iodine and the trifluoromethoxy group are expected. |

Table 3: Safety Information

| Hazard Category | GHS Classification | Precautionary Statements |
|------------------|---|---|
| Health Hazards | Causes skin irritation (H315). Causes serious eye irritation (H319). | Wash skin thoroughly after handling (P264). IF ON SKIN: Wash with plenty of water (P302 + P352). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338). If skin irritation occurs: Get medical advice/attention (P332 + P313). If eye irritation persists: Get medical advice/attention (P337 + P313). |
| Physical Hazards | Combustible liquid (H227). | |

Experimental Protocols

The primary synthetic route to **1-Iodo-2-(trifluoromethoxy)benzene** involves the Sandmeyer reaction, starting from the commercially available 2-(trifluoromethoxy)aniline.

Synthesis of 1-Iodo-2-(trifluoromethoxy)benzene via Sandmeyer Reaction

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.[\[1\]](#)[\[2\]](#)

Materials:

- 2-(Trifluoromethoxy)aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)

- Potassium Iodide (KI)
- Deionized Water
- Diethyl Ether (or other suitable organic solvent)
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Sodium Thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution (10%)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice

Procedure:

- **Diazotization of 2-(Trifluoromethoxy)aniline:**
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
- **Iodination:**
 - In a separate beaker, dissolve potassium iodide in water.
 - Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

- Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium thiosulfate solution (to remove any residual iodine), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **1-Iodo-2-(trifluoromethoxy)benzene**.
 - Purify the crude product by vacuum distillation to yield the final product as a clear liquid.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
- Samples are typically dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

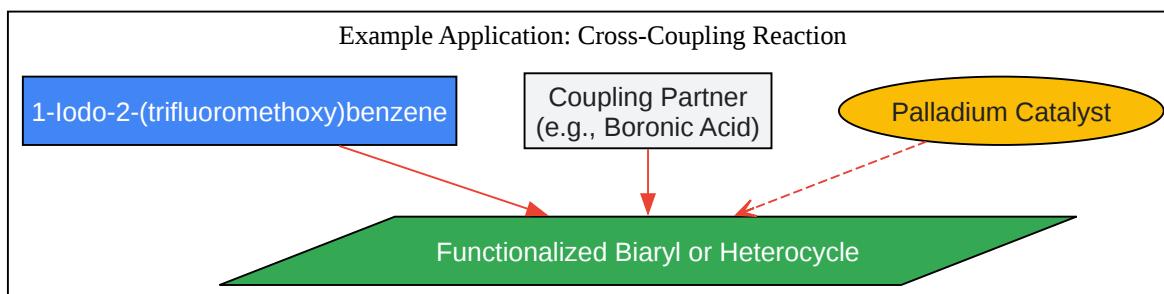
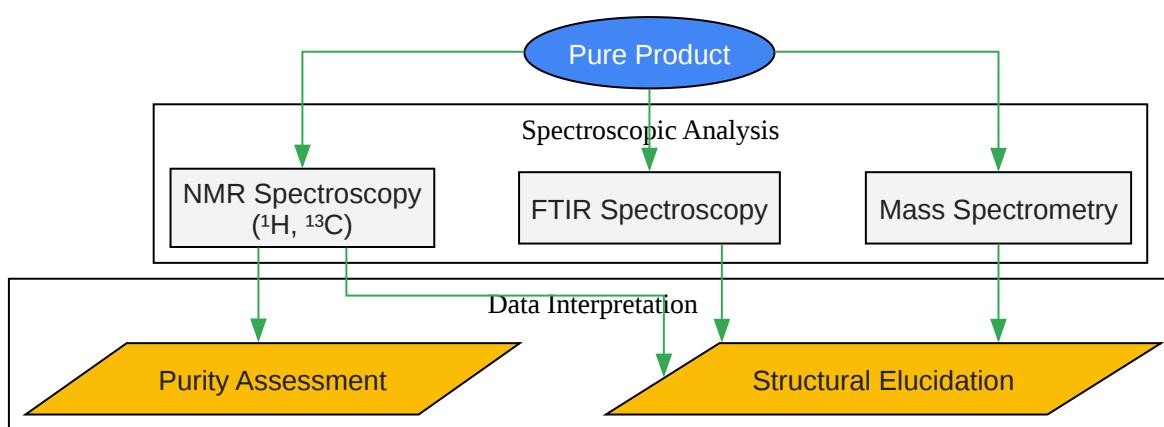
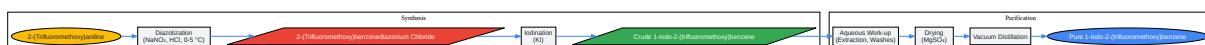
- FTIR spectra are obtained using a neat sample on a spectrometer equipped with an ATR (Attenuated Total Reflectance) accessory.
- The spectrum is typically recorded in the range of $4000\text{-}650\text{ cm}^{-1}$.^[3]

Mass Spectrometry (MS):

- Mass spectra are acquired using an electron ionization (EI) source.
- The sample is introduced via direct infusion or through a gas chromatograph (GC-MS).

Visualizations

The following diagrams illustrate the key workflows and relationships in the synthesis and analysis of **1-Iodo-2-(trifluoromethoxy)benzene**.



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